![molecular formula C13H8FN3O3S2 B2874861 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 477511-59-4](/img/structure/B2874861.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 6-Fluoro-2-Methylbenzo[d]thiazol-5-yl compounds has been described in a patent . The patent provides improved reaction schemes and novel reaction intermediates for the synthesis of molecules useful as O-GlcNAcase (OGA) inhibitors .Scientific Research Applications
Solid-Phase Synthesis Techniques
Solid-phase synthesis methods have been utilized to create complex organic molecules, such as 1,5-Benzodiazepin-2-ones, which are structurally similar to the compound . These methods offer efficient routes to synthesize derivatives with potential biological activities (Lee, Gauthier, & Rivero, 1999).
Antimicrobial Applications
Thiazole derivatives have shown promising antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine have been synthesized for their antimicrobial potential against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial activity, which could suggest a similar application for the compound (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
The development of novel derivatives of benzothiazoles, including those with specific substituents like fluorine, has been explored for antitumor activities. These compounds have shown cytostatic activities against various malignant human cell lines, indicating the potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide for antitumor research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Synthesis and Pharmacological Evaluation
Compounds structurally related to the target molecule have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and antinociceptive activities. This indicates the potential of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide in the development of new therapeutic agents (Alam, Khan, Siddiqui, & Ahsan, 2010).
Corrosion Inhibition
The inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion in acidic environments has been studied, showing that these compounds can serve as effective corrosion inhibitors. This suggests possible industrial applications for the compound in protecting metals against corrosion (El aoufir, Zehra, Lgaz, Chaouiki, Serrar, Kaya, Salghi, AbdelRaheem, Boukhris, Guenbour, & Chung, 2020).
Future Directions
The future directions for research on this compound could involve further studies on its synthesis, mechanism of action, and potential applications in treating diseases. The use of related compounds for treating neurodegenerative diseases suggests potential therapeutic applications for this compound .
Mechanism of Action
Target of Action
The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc from serine and threonine residues in proteins. This process is essential for the regulation of cellular processes such as signaling, transcription, and protein degradation.
Mode of Action
The compound interacts with its target, OGA, by inhibiting its activity This inhibition alters the normal function of OGA, leading to an accumulation of O-GlcNAc-modified proteins in the cell
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, which is crucial for cellular processes such as signal transduction, protein-protein interactions, and protein stability. By inhibiting OGA, the compound disrupts the normal functioning of this pathway, leading to changes in the cellular processes mentioned above.
Result of Action
The inhibition of OGA by the compound leads to an accumulation of O-GlcNAc-modified proteins in the cell . This can affect various cellular processes, potentially leading to changes in cell signaling, transcription, and protein degradation. The exact molecular and cellular effects of the compound’s action depend on the specific proteins that are O-GlcNAc modified and the cellular context.
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3S2/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQMSMGWYNWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.